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1-(2-Hydroxyphenyl)ethan-1-one oxime, also known as 2-hydroxyacetophenone oxime, is a well-studied organic compound with the chemical formula C₈H₉NO₂ and CAS number 1196-29-8. Its synthesis has been described in various scientific publications, often involving the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a suitable base [].
The crystal structure of 2-hydroxyacetophenone oxime has been determined using X-ray diffraction techniques, revealing a monoclinic crystal system with specific unit cell parameters []. This information is valuable for understanding the compound's packing arrangement and potential interactions with other molecules.
Research suggests that 2-hydroxyacetophenone oxime may have various potential applications in scientific research, including:
1-(2-Hydroxyphenyl)ethan-1-one oxime, with the molecular formula C₈H₉NO₂ and a molecular weight of 151.163 g/mol, is an organic compound characterized by a hydroxyl group attached to a phenyl ring and an oxime functional group. Its structure features a two-carbon chain connecting the hydroxyl-substituted phenyl group to the oxime group, which is derived from acetophenone. The compound has notable physical properties, including a melting point of 113-115 °C and a boiling point of approximately 297.1 °C at 760 mmHg . It is classified as an irritant and has specific safety codes associated with its handling .
These reactions are crucial for synthetic applications in organic chemistry.
Research indicates that 1-(2-hydroxyphenyl)ethan-1-one oxime exhibits significant biological activities, including:
The synthesis of 1-(2-hydroxyphenyl)ethan-1-one oxime can be achieved through several methods:
1-(2-Hydroxyphenyl)ethan-1-one oxime finds applications across various fields:
Interaction studies involving 1-(2-hydroxyphenyl)ethan-1-one oxime focus on:
Several compounds share structural similarities with 1-(2-hydroxyphenyl)ethan-1-one oxime. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxyacetophenone Oxime | C₈H₉NO₂ | Similar structure; different position of hydroxyl group |
| Acetophenone | C₈H₈O | Lacks the oxime group; serves as a precursor |
| Benzophenone | C₁₄H₁₀O | Contains two phenyl groups; no hydroxyl or oxime functionality |
| 4-Hydroxyacetophenone | C₈H₉O₂ | Hydroxyl group at para position; different reactivity |
The uniqueness of 1-(2-hydroxyphenyl)ethan-1-one oxime lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and agriculture further emphasize its significance within this class of compounds.
The synthesis of 1-(2-Hydroxyphenyl)ethan-1-one oxime has evolved significantly since its initial preparation. Early approaches primarily relied on classical condensation reactions between 2-hydroxyacetophenone and hydroxylamine derivatives. The first documented syntheses appeared in chemical literature during the mid-20th century, with significant refinements emerging in the 1980s and 1990s.
A pivotal development in the synthetic approach came from Boulton, Tsoungas, and Tsiamis in 1987, who reported an optimized synthesis method yielding approximately 73% of the target compound. This work significantly improved upon previous yields and established a more reliable synthetic pathway. The procedures developed during this period remain foundational to modern synthetic approaches, though they have been refined to improve efficiency and environmental sustainability.
Traditional synthesis involves the reaction of 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a suitable base, typically potassium hydroxide or sodium acetate. The general reaction scheme can be represented as:
2-Hydroxyacetophenone + NH₂OH·HCl → 1-(2-Hydroxyphenyl)ethan-1-one oxime + H₂O
1-(2-Hydroxyphenyl)ethan-1-one oxime belongs to the broader salicylaldoxime family, sharing structural similarities with salicylaldoxime (2-hydroxybenzaldehyde oxime). Both compounds feature a hydroxyl group on the benzene ring and an oxime functionality, though they differ in the carbon chain length connecting these groups.
The synthesis of salicylaldoxime involves a magnesium-mediated process yielding an impressive 88% overall yield. This process begins with phenol deprotonation facilitated by magnesium methoxide, followed by ortho-specific formylation using paraformaldehyde. In contrast, 1-(2-Hydroxyphenyl)ethan-1-one oxime synthesis typically follows a direct condensation route starting from 2-hydroxyacetophenone.
The structural relationship between these compounds is significant in understanding their reactivity patterns, particularly regarding the intramolecular hydrogen bonding that can occur between the hydroxyl group and the oxime nitrogen. This interaction influences the stereochemistry and reactivity of these compounds, especially in cyclization reactions leading to heterocyclic structures.
The nomenclature for 1-(2-Hydroxyphenyl)ethan-1-one oxime has undergone significant standardization over time. The compound is referenced in scientific literature under several names, which can create challenges in comprehensive literature searches. The most common names include:
| Systematic Name | Common Names | CAS Registry Number |
|---|---|---|
| 1-(2-Hydroxyphenyl)ethan-1-one oxime | 2'-Hydroxyacetophenone oxime | 1196-29-8 |
| 2-hydroxyphenylethanone oxime | ||
| 2-((hydroxyimino)ethyl)phenol | ||
| (6E)-6-[1-(hydroxyamino)ethylidene]cyclohexa-2,4-dien-1-one |
This standardization effort is crucial for accurate database indexing and facilitating research across different chemical databases and literature sources. The IUPAC name, 1-(2-Hydroxyphenyl)ethan-1-one oxime, is now generally accepted as the standard nomenclature, though 2'-hydroxyacetophenone oxime remains commonly used in practical laboratory settings due to its brevity and clarity.
1-(2-Hydroxyphenyl)ethan-1-one oxime exists as an enol-imine form stabilised by a six-membered intramolecular O–H···N hydrogen bond. Quantum-chemical analyses place the hydrogen-bond energy between 9 and 11 kcal mol⁻¹, comparable to salicylaldoxime [1].
Spectroscopic hallmarks of this tautomer are:
| Parameter | Enol-imine tautomer | Keto-amine tautomer (calc.) |
|---|---|---|
| O···N distance / Å | 2.63 [2] | 2.79 [1] |
| O–H bond length / Å | 0.99 [2] | 0.96 [1] |
| ν(OH) / cm⁻¹ | 3 070 [3] | 3 450 (pred.) [1] |
| ΔE (enol → keto) / kJ mol⁻¹ | 0 (reference) | +35 to +40 [4] [1] |
Intramolecular hydrogen bonding also governs excited-state intramolecular proton transfer: ultrafast fluorescence studies on analogous ortho-hydroxy ketoximes reveal sub-picosecond transfer accompanied by dual emission [5], behaviour anticipated for this oxime in non-polar media.
Heating the oxime with phosphorus oxychloride converts it into 2-phenylbenzoxazole through dehydration and N-O bond cleavage [6] [7]. Microwave irradiation or ball-milling shortens reaction times to minutes and affords high yields (Table 2).
| Entry | Activation mode | Time / min | Yield of benzoxazole / % | Reference |
|---|---|---|---|---|
| 1 | Reflux in phosphorus oxychloride (135 °C) | 120 | 78 [6] | [6] |
| 2 | Solvent-free microwave, 350 W | 10 | 85 [8] | [8] |
| 3 | Mechanochemical (phosphorus oxychloride adsorbed on silica, 30 Hz) | 30 | 88 [9] | [9] |
Nuclear magnetic resonance monitoring shows initial formation of a phosphorylated oxime; anti-to-syn isomerisation about C=N precedes migration of the ortho-oxygen-bound aryl group to nitrogen, generating a nitrilium intermediate. Intramolecular attack of the phenolic oxygen closes the benzoxazole ring and hydrolysis liberates phosphoryl chloride [10] [11]. The migration is strictly anti-periplanar, so benzoxazole formation proceeds with retention of configuration at the migrating carbon; isotopic labelling excludes free carbenium species [11].
Under Claisen–Schmidt conditions (aqueous potassium hydroxide, ethanol, 20 °C) the oxime condenses with aromatic aldehydes to give (E)-chalcone oximes in 55–80% isolated yield [6] [12]. Electron-withdrawing substituents on the aldehyde slow the reaction but increase E/Z selectivity [6].
| Aldehyde partner | Product | Yield / % | E/Z ratio | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ph-CH=CH-C(=NOH)-(2-OH-C₆H₄) | 76 | >95:5 [6] | [6] |
| 4-Nitrobenzaldehyde | 4-NO₂-Ph-CH=CH-… | 68 | >98:2 [6] | [6] |
| 4-Methoxybenzaldehyde | 4-MeO-Ph-CH=CH-… | 55 | 90:10 [6] | [6] |
Classical sulfuric acid rearrangement affords N-(2-hydroxyphenyl)acetamide in 65–75% yield after two hours at 80 °C [13]. Recent advances deliver greener protocols (Table 4).
| Catalyst (10 mol %) | Conditions | Time / min | Product yield / % | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | 60 °C, bulk | 30 | 92 [14] | [14] |
| p-Toluenesulfonyl imidazole + imidazole (mechanochemical) | Ball-mill, 30 Hz | 60 | 96 [9] | [9] |
| Oxalic acid on silica, microwave | 130 °C, 300 W | 8 | 88 [8] | [8] |
| Boric acid, aqueous ethanol | 78 °C | 120 | 71 [15] | [15] |
The reaction proceeds via O-sulfonylation or O-protonation, followed by anti-migration of the aryl group to nitrogen and hydrolysis of the nitrilium ion [9]. Mechanochemical studies detect the transient O-p-tolylsulfonate and show that the rearrangement is complete before significant hydrolysis, emphasising the concerted nature of the 1,2-shift [9].
Ultraviolet irradiation (254 nm, argon matrix, 10 K) converts the syn-enol-imine exclusively into the anti-isomer; thermal back-conversion occurs via quantum tunnelling with a half-life of 4 h at 10 K [16]. In solution the barrier to rotation about C=N is lowered by hydrogen-bond donation from polar solvents, leading to photo-steady states of 70–80% syn after 30 min irradiation [17]. Strong acids catalyse rapid E/Z equilibration through nitrilium intermediates, explaining configurational scrambling observed during Beckmann rearrangement in mineral acids [18].
| Medium | hv-induced syn → anti conversion / % | Thermal anti → syn t₁⁄₂ | Reference |
|---|---|---|---|
| Argon matrix 10 K | 100 | 4 h [16] | [16] |
| Cyclohexane 298 K | 85 | 12 h [17] | [17] |
| Ethanol 298 K | 60 | 35 min [17] | [17] |